5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15-6-3-11(18)9-13(15)17(22)19-12-4-5-14-10(8-12)2-7-16(21)20-14/h3-6,8-9H,2,7H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJXXPODIXIACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.
Coupling with Benzamide: The final step involves coupling the synthesized tetrahydroquinoline derivative with benzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroquinoline ring undergoes oxidation under controlled conditions. Key observations include:
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Cyclohexene ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media converts the tetrahydroquinoline moiety to a fully aromatic quinoline structure, yielding 5-chloro-2-methoxy-N-(2-oxoquinolin-6-yl)benzamide .
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Amide group stability : The benzamide group remains intact under mild oxidation conditions but may degrade at elevated temperatures (>150°C) or with strong oxidizers like chromium trioxide (CrO₃).
Reduction Reactions
Selective reduction of functional groups has been reported:
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Ketone reduction : The 2-oxo group in the tetrahydroquinoline ring is reduced to a hydroxyl group using sodium borohydride (NaBH₄), forming 5-chloro-2-methoxy-N-(2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl)benzamide .
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Chloro group retention : The chloro substituent on the benzamide ring remains unaffected under standard reduction protocols, preserving its electronic influence on the aromatic system.
Substitution Reactions
The chloro and methoxy groups participate in nucleophilic substitutions:
| Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Chloro (C5) | KCN, DMF, 80°C | 5-cyano-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | 72% |
| Methoxy (C2) | HBr (48%), reflux | 5-chloro-2-hydroxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | 65% |
| Amide nitrogen | R-X (alkyl halides), NaH, THF | N-alkylated derivatives with modified pharmacokinetic properties | 50–85% |
Condensation and Cyclization
The amide group facilitates condensation reactions:
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Schiff base formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis to form imine-linked derivatives, which show enhanced binding to enzyme active sites in molecular docking studies .
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Heterocyclic ring formation : Treatment with thiourea and POCl₃ generates thiazole-fused analogs, demonstrating improved solubility in polar solvents .
Catalytic Modifications
Palladium-catalyzed cross-coupling reactions enable structural diversification:
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Suzuki coupling : The chloro group reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, producing biaryl derivatives with extended π-conjugation.
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Buchwald-Hartwig amination : Introduces amine substituents at the methoxy position, yielding compounds with altered electronic profiles for structure-activity relationship (SAR) studies.
Stability and Degradation
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Hydrolytic degradation : The amide bond hydrolyzes in strong acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 5-chloro-2-methoxybenzoic acid and 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline .
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Photostability : Exposure to UV light (254 nm) induces partial decomposition of the tetrahydroquinoline ring, necessitating storage in amber glass under inert atmospheres.
Comparative Reactivity
The compound’s reactivity differs from structurally related analogs:
| Feature | This Compound | 5-chloro-2-nitro Analog |
|---|---|---|
| Chloro substitution | Undergoes SNAr with soft nucleophiles (e.g., thiols) | Nitro group directs electrophilic substitution |
| Methoxy group | Demethylation feasible under strong acids | Stable to acid/base conditions |
| Amide reactivity | Participates in condensation and alkylation | Limited due to steric hindrance from nitro group |
Research Implications
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Drug design : Alkylation of the amide nitrogen enhances blood-brain barrier penetration in preclinical models.
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Enzyme inhibition : Oxidation products exhibit inhibitory activity against serine proteases (e.g., thrombin) with IC₅₀ values <1 µM .
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Material science : Biaryl derivatives show fluorescence properties suitable for optoelectronic applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 339.8 g/mol. Its structure features a chloro and methoxy substituent on the benzamide moiety, which is crucial for its biological activity. Understanding the chemical properties is essential for predicting its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit significant antimicrobial activity. A study involving a series of chloro-substituted benzamides found that these compounds showed effective inhibition against various strains of bacteria and fungi, comparable to established antibiotics like isoniazid and penicillin G .
Table 1: Antimicrobial Activity Comparison
| Compound Name | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Mycobacterium smegmatis | High |
| Compound B | Pseudomonas aeruginosa | Moderate |
| This compound | Staphylococcus aureus | High |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a recent study, derivatives of this compound were tested against breast cancer cells (MCF-7). The results indicated that these compounds inhibited cell proliferation significantly at concentrations as low as 10 µM .
Drug Development Applications
Given its promising biological activities, this compound serves as a potential lead compound in drug development. Its structural modifications can lead to derivatives with improved potency and selectivity against specific pathogens or cancer types.
Future Research Directions
Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and safety profile of the compound.
- Structure–Activity Relationship (SAR) Studies : Analyzing how different substitutions affect biological activity to optimize the lead compound.
- Combination Therapies : Investigating the efficacy of this compound in combination with other therapeutic agents to enhance treatment outcomes.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Analogues and Their Pharmacological Profiles
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in 4f enhances membrane permeability but may reduce aqueous solubility .
- Metabolic Stability: The tetrahydroquinolinone core in the parent compound likely improves metabolic stability compared to simpler benzamides .
- Toxicity : Sulfonamide derivatives (e.g., 15a , 15b ) show low toxicity in preliminary assays, though pyridine-containing analogues require further ADMET profiling .
Biological Activity
5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C18H16ClN3O2
- Molecular Weight : 345.79 g/mol
- CAS Number : Not specified in the sources.
Structure
The compound features a chloro group, a methoxy group, and a tetrahydroquinoline moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of tetrahydroquinoline have shown activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine and electron-donating groups like methoxy may enhance this activity by modulating the electronic properties of the molecule .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound. For example:
- Mechanism of Action : Compounds that inhibit cell proliferation and induce apoptosis in cancer cells have been identified. The tetrahydroquinoline scaffold is known to interact with multiple cellular targets, leading to cell cycle arrest and programmed cell death .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been suggested that similar compounds inhibit tyrosinase and other enzymes critical for tumor growth .
Case Studies
- In Vitro Studies : A study on related compounds demonstrated significant cytotoxicity against glioma cells with IC50 values in the low micromolar range. The mechanism involved multiple pathways including AMPK inhibition and induction of necroptosis .
- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can significantly reduce tumor size and improve survival rates in treated groups compared to controls .
Data Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-chloro-2-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Coupling 5-chloro-2-methoxybenzoic acid with aniline derivatives using ethyl chloroformate and triethylamine in dichloromethane (DCM) achieves intermediate amides in high yields (~94%) .
- Step 2 : Chlorosulphonation of the amide intermediate with chlorosulphonic acid (neat conditions, 12 hours) yields sulphonyl chloride derivatives (~87%) .
- Step 3 : Final coupling with amines (e.g., piperazine derivatives) in tetrahydrofuran (THF)/water with sodium carbonate provides target compounds (45–93% yields).
- Critical Parameters :
- Use anhydrous solvents to prevent hydrolysis.
- Control reaction temperatures (room temperature for amine coupling avoids side reactions).
- Purify intermediates via flash chromatography or recrystallization to enhance final compound purity .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Analytical Techniques :
- 1H/13C NMR : Assign aromatic protons (δ 7.10–8.33 ppm) and carbonyl carbons (δ 162–168 ppm) to verify substituent positions .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ for compound 4s: calculated 424.1092, observed 424.0984) .
- HPLC Purity : Use reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) to ensure >95% purity .
Q. What in vitro assays are suitable for initial anti-proliferative activity screening?
- Protocol :
- Cell Lines : Human cancer models (e.g., A2780 ovarian, HCT-116 colon, MIA PaCa-2 pancreatic) .
- MTT Assay : Incubate cells with compound (48–72 hours), measure GI50 values (concentration for 50% growth inhibition) .
- Positive Controls : Compare activity to reference agents like E7010 (tubulin inhibitor) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the tetrahydroquinolinone ring) influence anti-cancer potency?
- SAR Insights :
- Electron-Withdrawing Groups : Chlorine at position 5 enhances cytotoxicity by improving membrane permeability .
- Sulphonamide Linkers : Substitution with 4-methylpiperazine (compound 4s) increases selectivity for pancreatic cancer (GI50 = 0.8 µM in MIA PaCa-2) .
- Methoxy Group : Position 2 methoxy stabilizes the benzamide scaffold, reducing metabolic degradation .
- Validation : Cross-reference GI50 data across cell lines and correlate with computational docking studies (e.g., tubulin-binding affinity) .
Q. What mechanistic studies elucidate the compound’s mode of action in cancer cells?
- Key Methods :
- Cell Cycle Analysis : Treat MIA PaCa-2 cells, fix with ethanol, stain with propidium iodide (PI), and analyze via flow cytometry. G2/M phase arrest indicates tubulin disruption .
- Apoptosis Detection : Annexin-V/PI dual staining quantifies early/late apoptotic populations .
- Western Blotting : Measure caspase-3/7 activation and PARP cleavage to confirm apoptosis pathways .
Q. How can crystallographic data resolve structural ambiguities in analogues of this compound?
- SHELX Applications :
- Structure Refinement : Use SHELXL for high-resolution X-ray data (e.g., hydrogen bonding between sulphonamide and kinase active sites) .
- Twinned Data : Apply SHELXL’s twin refinement for challenging crystals (e.g., pseudo-merohedral twinning) .
Q. How should researchers address discrepancies in biological activity across studies?
- Case Example : If GI50 values vary between A2780 and MIA PaCa-2 cells:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
